molecular formula C10H15NO3 B12873480 3,5-Diisopropylisoxazole-4-carboxylic acid CAS No. 875827-18-2

3,5-Diisopropylisoxazole-4-carboxylic acid

Cat. No.: B12873480
CAS No.: 875827-18-2
M. Wt: 197.23 g/mol
InChI Key: IKQZMKZDOCBOFO-UHFFFAOYSA-N
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Description

3,5-Diisopropylisoxazole-4-carboxylic acid is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diisopropylisoxazole-4-carboxylic acid typically involves the (3 + 2) cycloaddition reaction. This reaction occurs between nitrile oxides and dipolarophiles under mild basic conditions, such as sodium bicarbonate at ambient temperature . Another method involves the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity, often employing continuous flow reactors and automated systems to scale up the production.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diisopropylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The isoxazole ring can undergo substitution reactions, particularly at the 3 and 5 positions, with reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or alkyl groups in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated isoxazole derivatives.

Scientific Research Applications

3,5-Diisopropylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Diisopropylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

  • 3,5-Dimethylisoxazole-4-carboxylic acid
  • 3,5-Diphenylisoxazole-4-carboxylic acid
  • 3,5-Diethylisoxazole-4-carboxylic acid

Comparison: 3,5-Diisopropylisoxazole-4-carboxylic acid is unique due to its isopropyl groups at the 3 and 5 positions, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry .

Properties

CAS No.

875827-18-2

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

3,5-di(propan-2-yl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H15NO3/c1-5(2)8-7(10(12)13)9(6(3)4)14-11-8/h5-6H,1-4H3,(H,12,13)

InChI Key

IKQZMKZDOCBOFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NO1)C(C)C)C(=O)O

Origin of Product

United States

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